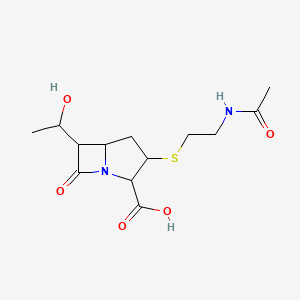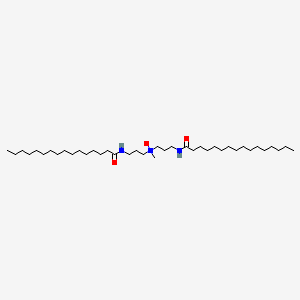
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is a complex organic compound characterized by its unique structure, which includes secondary amides, a positively charged nitrogen, and a quaternary nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a fatty acylating agent such as pentadecanoyl chloride. This reaction is followed by oxidation with an oxidizing agent like hydrogen peroxide in a solvent system, often 2-propanol .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and function. This property is particularly useful in drug delivery and antimicrobial applications, where it can disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,1-bis{[3-(N,N-Dimethylamino)propyl]amido}alkane-di-N-oxides: These compounds share similar structural features and surface-active properties.
N,N-dimethyl-1,3-propanediamine derivatives: These compounds are also used in surfactant and emulsifying applications.
Uniqueness
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of secondary amides and quaternary nitrogen, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
72987-24-7 |
|---|---|
Fórmula molecular |
C39H79N3O3 |
Peso molecular |
638.1 g/mol |
Nombre IUPAC |
3-(hexadecanoylamino)-N-[3-(hexadecanoylamino)propyl]-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C39H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-38(43)40-34-30-36-42(3,45)37-31-35-41-39(44)33-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,40,43)(H,41,44) |
Clave InChI |
GNHNGGKTVOQTRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCCCCCCCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


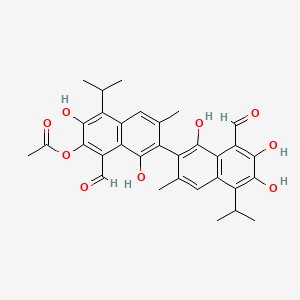
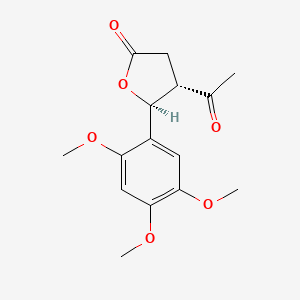

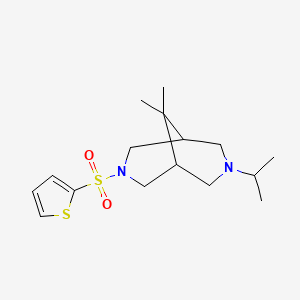
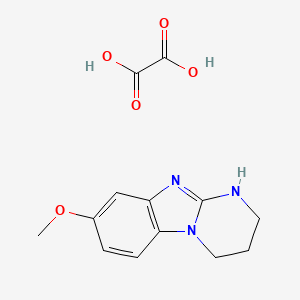

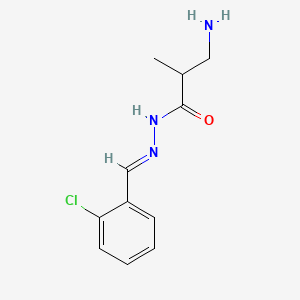
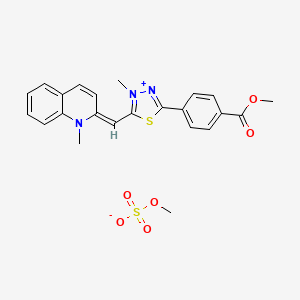

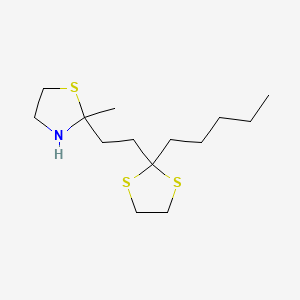
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)


